
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring substituted at the 3-position with a propanol group, which is further substituted with two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propanol group. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Similar structure but with a tolyl group instead of a thiophene ring.
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: Contains a dimethylamino group and a thiophene ring.
®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure with a different substitution pattern on the thiophene ring.
Uniqueness: 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is unique due to the specific positioning of the thiophene ring and the propanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H14OS |
|---|---|
Poids moléculaire |
170.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H14OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6,10H,5,7H2,1-2H3 |
Clé InChI |
UQSZSSLOLZQAIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CSC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


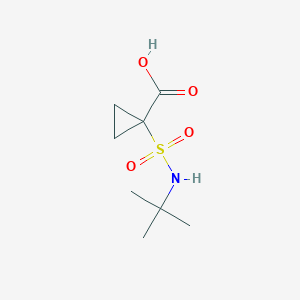
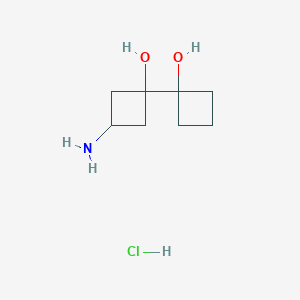
![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
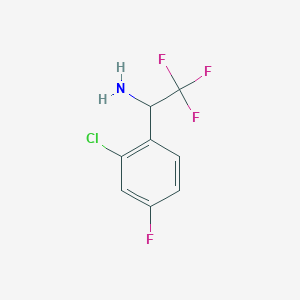
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
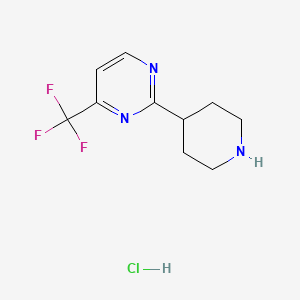
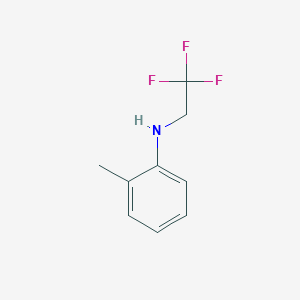

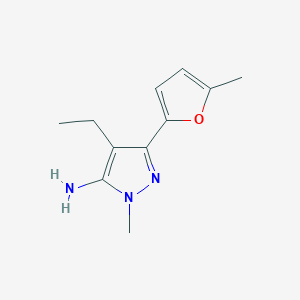
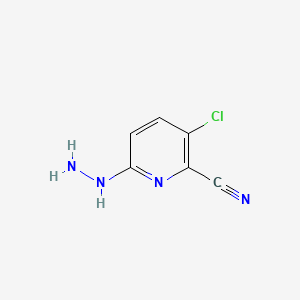

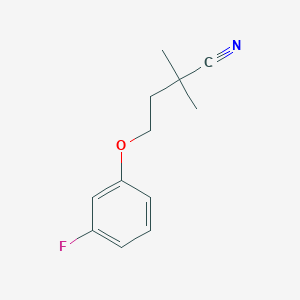

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
